N-butyl-3-(butylsulfamoyl)benzamide
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Overview
Description
N-butyl-3-(butylsulfamoyl)benzamide is an organic compound belonging to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by the presence of a benzamide core with a butyl group and a butylsulfamoyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-(butylsulfamoyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts such as Cu(OTf)2 can enhance the efficiency of these reactions . Additionally, the Ritter reaction, which involves the reaction of nitriles with tert-butyl dicarbonate, is another method used for the synthesis of N-butyl amides .
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-(butylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones.
Scientific Research Applications
N-butyl-3-(butylsulfamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of N-butyl-3-(butylsulfamoyl)benzamide involves its interaction with specific molecular targets. For example, it can act as an allosteric activator of human glucokinase, which is involved in glucose metabolism . The compound binds to the allosteric site of the enzyme, enhancing its catalytic activity and leading to increased glucose utilization.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl amides: These compounds have similar structural features but differ in the substituents attached to the benzamide core.
2,3-dimethoxybenzamides: These compounds have methoxy groups attached to the benzamide core, which can influence their chemical properties and reactivity.
Uniqueness
N-butyl-3-(butylsulfamoyl)benzamide is unique due to the presence of both butyl and butylsulfamoyl groups, which can impart distinct chemical and biological properties. Its ability to act as an allosteric activator of glucokinase sets it apart from other benzamides, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H24N2O3S |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-butyl-3-(butylsulfamoyl)benzamide |
InChI |
InChI=1S/C15H24N2O3S/c1-3-5-10-16-15(18)13-8-7-9-14(12-13)21(19,20)17-11-6-4-2/h7-9,12,17H,3-6,10-11H2,1-2H3,(H,16,18) |
InChI Key |
OBCLGBFHRNHEAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCCC |
Origin of Product |
United States |
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